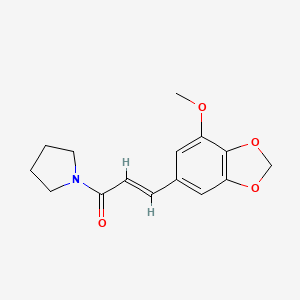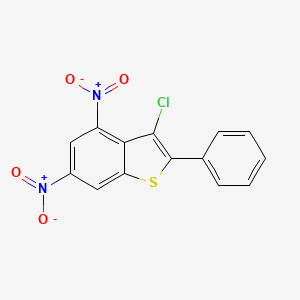
(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with methylene chloride under acidic conditions.
Formation of the Pyrrolidine Derivative: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Condensation Reaction: The final step involves the condensation of the benzodioxole and pyrrolidine derivatives with an appropriate aldehyde or ketone under basic conditions to form the (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE: Lacks the methoxy group at the 7th position.
(2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(MORPHOLIN-1-YL)PROP-2-EN-1-ONE: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
The presence of the methoxy group and the pyrrolidine ring in (2E)-3-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PYRROLIDIN-1-YL)PROP-2-EN-1-ONE may confer unique biological activities and chemical properties compared to similar compounds. These structural features could influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO4/c1-18-12-8-11(9-13-15(12)20-10-19-13)4-5-14(17)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7,10H2,1H3/b5-4+ |
InChI Key |
PPBMNVPPIVZDKM-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCO2)/C=C/C(=O)N3CCCC3 |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=CC(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-fluorobenzamide](/img/structure/B11468233.png)

![7-(4-Hydroxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11468242.png)
![6-(3,4-Dimethoxyphenyl)-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11468250.png)
![3-[(2,6-Dimethoxyphenoxy)methyl]-1,2-oxazole](/img/structure/B11468266.png)
![2-amino-7-{4-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468272.png)
![8-(2H-1,3-Benzodioxol-5-yl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B11468279.png)
![4-(4-chlorophenyl)-6-(3-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468290.png)

![methyl 4-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-7-oxo-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]thiazepin-4-yl]benzoate](/img/structure/B11468300.png)
![4-(4-chlorophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11468302.png)
![11-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrobenzo[g]furo[3,4-b]quinolin-1(3H)-one](/img/structure/B11468306.png)
![2-amino-7-[3-(benzyloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468312.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-4-methylbenzamide](/img/structure/B11468313.png)
